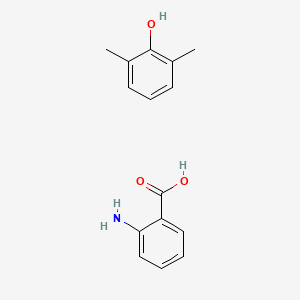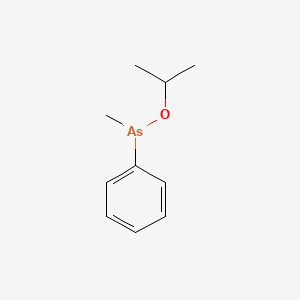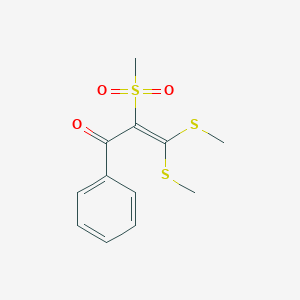
2-(Methanesulfonyl)-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methanesulfonyl)-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one is an organosulfur compound with a complex structure that includes methanesulfonyl, methylsulfanyl, and phenyl groups
Vorbereitungsmethoden
The synthesis of 2-(Methanesulfonyl)-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one can be achieved through several routes. One common method involves the reaction of methanesulfonyl chloride with appropriate precursors under controlled conditions. The reaction typically requires a non-nucleophilic base and is carried out in an organic solvent . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-(Methanesulfonyl)-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methanesulfonyl group can be substituted by nucleophiles, resulting in the formation of new compounds with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Methanesulfonyl)-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Methanesulfonyl)-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
2-(Methanesulfonyl)-3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one can be compared with other similar compounds such as methanesulfonyl chloride, methylsulfonylmethane, and sulfonylureas. These compounds share some structural similarities but differ in their chemical properties and applications . For example:
Methanesulfonyl chloride: Used primarily as a reagent in organic synthesis for the formation of methanesulfonates.
Methylsulfonylmethane: Known for its use as a dietary supplement and in alternative medicine.
Sulfonylureas: A class of compounds used as antidiabetic drugs due to their ability to stimulate insulin release.
Eigenschaften
CAS-Nummer |
65019-64-9 |
|---|---|
Molekularformel |
C12H14O3S3 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3,3-bis(methylsulfanyl)-2-methylsulfonyl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C12H14O3S3/c1-16-12(17-2)11(18(3,14)15)10(13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
IKBREYKPDSQWTE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C(C(=O)C1=CC=CC=C1)S(=O)(=O)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


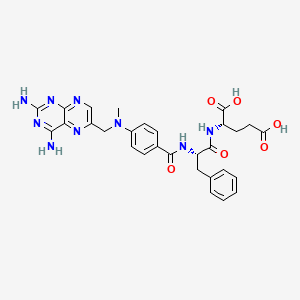
![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
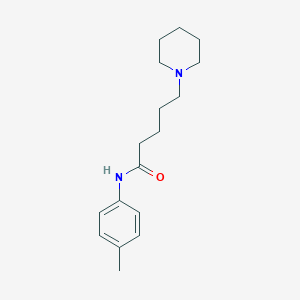
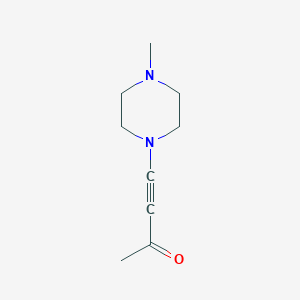
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
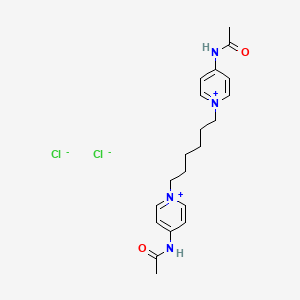
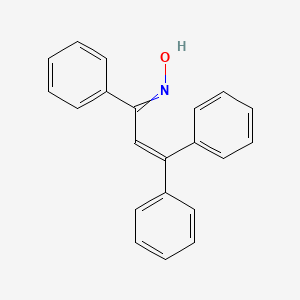
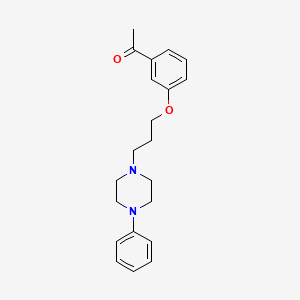
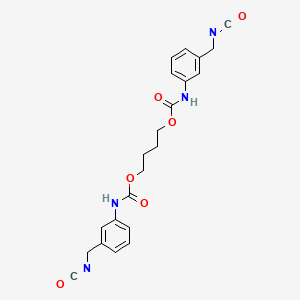

![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
